Methylazanium;tribromobismuthane

Description

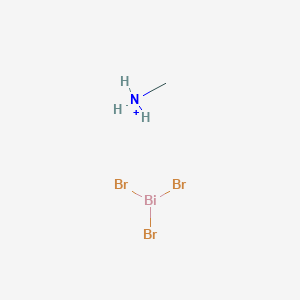

Methylazanium;tribromobismuthane is an ionic compound comprising methylazanium (CH₃NH₃⁺) cations and tribromobismuthane (BiBr₃⁻) anions. The methylazanium ion is a primary ammonium derivative formed by substituting one hydrogen in NH₄⁺ with a methyl group. Tribromobismuthane, also known as bismuth(III) bromide, is a bismuth halide with trigonal pyramidal geometry, characterized by its Lewis acidity and hygroscopic nature . This compound is utilized in catalysis and materials science due to its redox-active properties and stability under controlled conditions.

Properties

CAS No. |

119931-90-7 |

|---|---|

Molecular Formula |

CH6BiBr3N+ |

Molecular Weight |

480.76 g/mol |

IUPAC Name |

methylazanium;tribromobismuthane |

InChI |

InChI=1S/CH5N.Bi.3BrH/c1-2;;;;/h2H2,1H3;;3*1H/q;+3;;;/p-2 |

InChI Key |

IZBKRGCWSIWOPN-UHFFFAOYSA-L |

Canonical SMILES |

C[NH3+].Br[Bi](Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylazanium;tribromobismuthane typically involves the reaction of methylazanium salts with tribromobismuthane precursors under controlled conditions. One common method includes the use of methylammonium bromide and bismuth tribromide in a solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methylazanium;tribromobismuthane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state bismuth compounds.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state bismuth species.

Substitution: The tribromobismuthane moiety can undergo substitution reactions with nucleophiles, leading to the formation of new bismuth-containing compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as thiols, amines, and phosphines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) compounds, while reduction can produce bismuth(III) species. Substitution reactions typically result in the formation of bismuth-organic complexes.

Scientific Research Applications

Methylazanium;tribromobismuthane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-bismuth bonds.

Medicine: Research is ongoing into the use of this compound in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.

Industry: The compound is used in the development of new materials, including bismuth-containing polymers and nanomaterials.

Mechanism of Action

The mechanism by which Methylazanium;tribromobismuthane exerts its effects involves the interaction of the bismuth center with various molecular targets. In biological systems, bismuth can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with thiol groups in proteins is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Methylazanium vs. Other Ammonium Derivatives

Methylazanium belongs to the alkylammonium family, differing in alkyl chain length and substitution patterns. Key comparisons include:

Key Findings :

- Primary ammonium salts (e.g., methylazanium chloride in ) exhibit higher reactivity in nucleophilic substitutions compared to quaternary derivatives due to accessible NH₃⁺ protons .

- Quaternary ammonium salts like (2-hydroxyethyl)trimethylazanium show enhanced thermal stability and solubility in nonpolar solvents, making them preferable for industrial applications .

Tribromobismuthane vs. Other Bismuth Halides

Tribromobismuthane (BiBr₃) is part of the bismuth trihalide series. Comparisons with BiCl₃ and BiI₃ highlight halogen-dependent properties:

Key Findings :

Methylazanium;tribromobismuthane vs. Other Metal-Ammonium Salts

Comparisons with structurally analogous salts emphasize anion-cation interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.